molecular formula C11H14N2O B13326813 6',7'-Dihydrospiro[cyclobutane-1,8'-pyrazolo[1,5-a]azepin]-4'(5'H)-one

6',7'-Dihydrospiro[cyclobutane-1,8'-pyrazolo[1,5-a]azepin]-4'(5'H)-one

Katalognummer: B13326813
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: LQPFPNDGGNVCFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6’,7’-Dihydrospiro[cyclobutane-1,8’-pyrazolo[1,5-a]azepin]-4’(5’H)-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6’,7’-Dihydrospiro[cyclobutane-1,8’-pyrazolo[1,5-a]azepin]-4’(5’H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by cyclization upon deprotection of the Boc group. The resulting intermediate undergoes selective reduction and further functionalization to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scalable synthesis protocols similar to those used in laboratory settings can be adapted for industrial production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6’,7’-Dihydrospiro[cyclobutane-1,8’-pyrazolo[1,5-a]azepin]-4’(5’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]azepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6’,7’-Dihydrospiro[cyclobutane-1,8’-pyrazolo[1,5-a]azepin]-4’(5’H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 6’,7’-Dihydrospiro[cyclobutane-1,8’-pyrazolo[1,5-a]azepin]-4’(5’H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepine-2-carboxylates
  • 6’,7’-Dihydrospiro[cyclobutane-1,4’-pyrazolo[5,1-c][1,4]oxazine]-2’-sulfonamide

Uniqueness

6’,7’-Dihydrospiro[cyclobutane-1,8’-pyrazolo[1,5-a]azepin]-4’(5’H)-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile scaffold in drug design and development.

Eigenschaften

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

spiro[6,7-dihydro-5H-pyrazolo[1,5-a]azepine-8,1'-cyclobutane]-4-one

InChI

InChI=1S/C11H14N2O/c14-10-3-1-5-11(6-2-7-11)13-9(10)4-8-12-13/h4,8H,1-3,5-7H2

InChI-Schlüssel

LQPFPNDGGNVCFF-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C2=CC=NN2C3(C1)CCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.